4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDB, and it is an organic compound that belongs to the class of benzamides. BDB has been studied for its potential use in scientific research, specifically in the field of neuroscience.
Mechanism of Action
The mechanism of action of BDB involves its interaction with serotonin receptors and the modulation of dopamine release. BDB has been shown to act as an agonist at the 5-HT2A receptor, which is involved in the regulation of mood and perception. It has also been shown to inhibit the reuptake of serotonin, which leads to an increase in serotonin levels in the brain. BDB has also been shown to increase the release of dopamine, which is thought to contribute to its psychoactive effects.
Biochemical and Physiological Effects:
BDB has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. BDB has also been shown to cause changes in mood and perception, including alterations in visual and auditory perception.
Advantages and Limitations for Lab Experiments
One advantage of using BDB in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of using BDB is its potential for psychoactive effects, which may complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research involving BDB. One area of interest is the development of new compounds that are based on the structure of BDB but have improved pharmacological properties. Another area of interest is the use of BDB as a tool for studying the role of serotonin in the development of psychiatric disorders such as depression and anxiety. Additionally, BDB may have potential applications in the treatment of neurological disorders such as Parkinson's disease.
Synthesis Methods
The synthesis of BDB involves a series of chemical reactions that are carried out in the laboratory. The process typically begins with the reaction of 4-(diethylamino)aniline with benzoyl chloride, which results in the formation of N-(4-diethylaminophenyl)benzamide. This compound is then reacted with benzyl chloride in the presence of a base to produce 4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide.
Scientific Research Applications
BDB has been studied for its potential use in scientific research, specifically in the field of neuroscience. It has been shown to have a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. BDB has also been shown to have an effect on the release of dopamine, which is a neurotransmitter that plays a role in reward-motivated behavior.
properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-4-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-3-26(4-2)22-14-12-21(13-15-22)25-24(27)20-10-16-23(17-11-20)28-18-19-8-6-5-7-9-19/h5-17H,3-4,18H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJHQGBSBLTPGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.